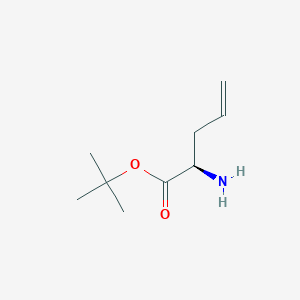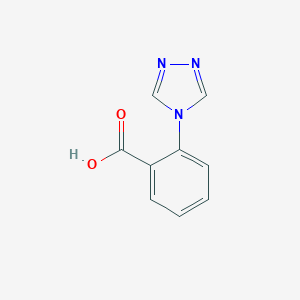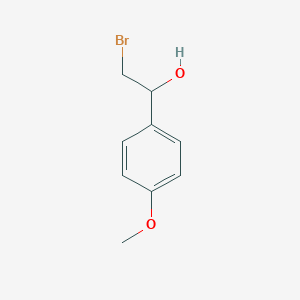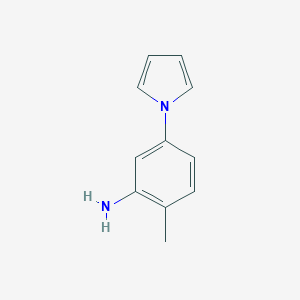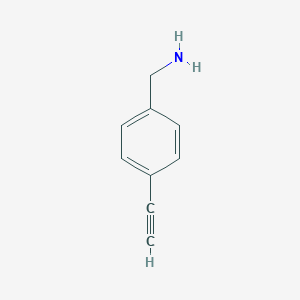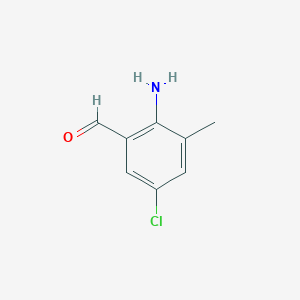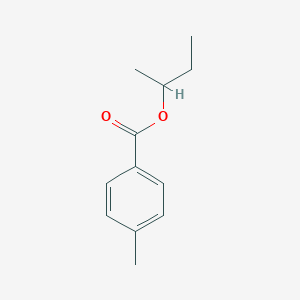
Benzoic acid, 4-methyl-, 1-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-methyl-, 1-methylpropyl ester, also known as isoamyl p-methyl benzoate, is a colorless liquid with a fruity odor. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-methyl-, 1-methylpropyl ester p-methyl benzoate is not well understood, but it is believed to act as a volatile attractant for insects. It may also have other effects on insect behavior and physiology that are not yet fully understood.
Biochemische Und Physiologische Effekte
Isoamyl p-methyl benzoate has not been extensively studied for its biochemical and physiological effects, but it is not believed to have significant toxicity or adverse effects on human health. It is generally regarded as safe for use in food and cosmetics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzoic acid, 4-methyl-, 1-methylpropyl ester p-methyl benzoate in lab experiments is that it is a relatively simple compound that can be synthesized in large quantities. It is also relatively stable and has a long shelf life. However, its limited use in scientific research means that there may be some unknown effects or limitations that have not yet been discovered.
Zukünftige Richtungen
There are several potential future directions for research on Benzoic acid, 4-methyl-, 1-methylpropyl ester p-methyl benzoate. One area of interest is in developing more effective insect traps or repellents based on its attractive properties for certain species of fruit flies. Other potential applications include using it as a model compound for studying the effects of esters on other insect species or for investigating the mechanisms of insect behavior and physiology more broadly.
Synthesemethoden
Isoamyl p-methyl benzoate can be synthesized through a reaction between p-methyl benzoic acid and Benzoic acid, 4-methyl-, 1-methylpropyl ester alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions and the product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
Isoamyl p-methyl benzoate has been used in scientific research as a model compound for studying the effects of esters on insects. In particular, it has been shown to have attractive properties for certain species of fruit flies, which has led to its use in developing traps for pest control.
Eigenschaften
CAS-Nummer |
100556-51-2 |
|---|---|
Produktname |
Benzoic acid, 4-methyl-, 1-methylpropyl ester |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
butan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-10(3)14-12(13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChI-Schlüssel |
AYASXGIVXFMQBW-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCC(C)OC(=O)C1=CC=C(C=C1)C |
Synonyme |
Benzoic acid, 4-Methyl-, 1-Methylpropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



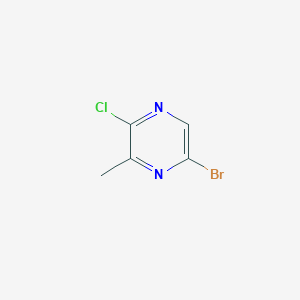
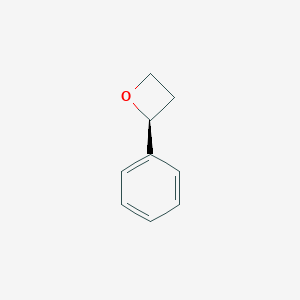
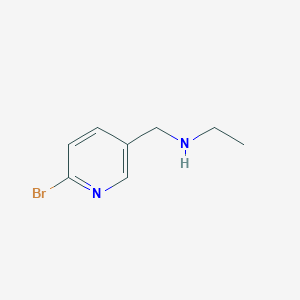
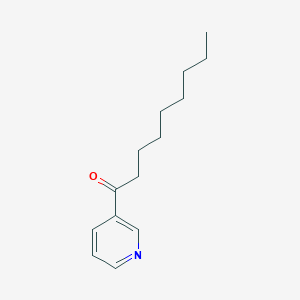
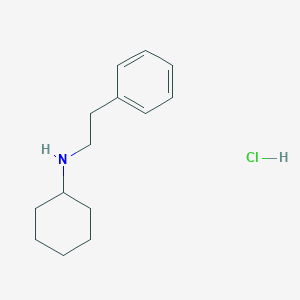
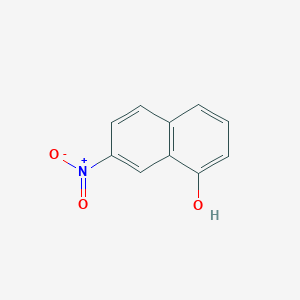
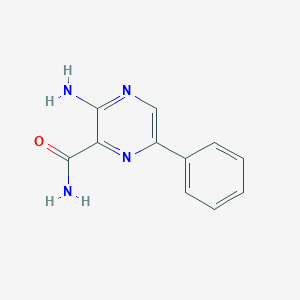
![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
